molecular formula C17H18Cl2N4O3 B2807119 N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1171341-95-9

N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2807119
CAS RN: 1171341-95-9
M. Wt: 397.26
InChI Key: LAUNZZPMZYULSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18Cl2N4O3 and its molecular weight is 397.26. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : Studies on pyrazole-acetamide derivatives have led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, constructed from pyrazole-acetamide derivatives, exhibit significant antioxidant activity. The research highlights the impact of hydrogen bonding on self-assembly processes, demonstrating the potential of pyrazole-acetamide derivatives in synthesizing coordination complexes with promising antioxidant properties (Chkirate et al., 2019).

Antimicrobial and Anticonvulsant Activities

  • Antimicrobial Evaluation : Pyrazolyl-quinazolin-4(3H)-ones, featuring components structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise in inhibiting bacterial and fungal growth, indicating the potential use of related pyrazole-acetamide derivatives in developing new antimicrobial agents (Patel et al., 2012).

  • Anticonvulsant Activity : Derivatives similar to the compound of interest have been investigated for their potential anticonvulsant effects. While not all synthesized compounds showed significant activity, the research provides a basis for further exploration of pyrazole-acetamide derivatives in the development of anticonvulsant therapies (El Kayal et al., 2022).

Molecular Interaction Studies

  • Molecular Interaction with CB1 Receptor : Analogs of diaryl dihydropyrazole-3-carboxamides have been synthesized and evaluated for their interaction with the CB1 receptor, demonstrating significant body weight reduction in vivo due to CB1 antagonistic activity. This research suggests the utility of pyrazole-acetamide derivatives in studying receptor interactions and developing potential treatments for obesity (Srivastava et al., 2007).

Nonlinear Optical Properties

  • Nonlinear Optical Properties : Theoretical investigations into the nonlinear optical properties of crystalline structures similar to the compound of interest have been conducted. These studies aim to understand the linear and nonlinear optical behavior of such compounds, potentially making them good candidates for photonic devices, optical switches, and modulators (Castro et al., 2017).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O3/c1-11-9-14(17(25)22-5-7-26-8-6-22)21-23(11)10-15(24)20-13-4-2-3-12(18)16(13)19/h2-4,9H,5-8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUNZZPMZYULSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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